Ethidium Monoazide Bromide: A Technical Guide to its Mechanism of Action and Applications
Ethidium Monoazide Bromide: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethidium (B1194527) monoazide bromide (EMA) is a photo-reactive DNA intercalating agent that has become an invaluable tool in molecular biology and microbiology for differentiating between viable and non-viable cells. Its utility stems from its selective permeability through compromised cell membranes, allowing for the specific labeling of DNA from dead cells. This in-depth technical guide elucidates the core mechanism of action of EMA, provides detailed experimental protocols for its key applications, and presents quantitative data to support its efficacy.
Core Mechanism of Action
The mechanism of action of ethidium monoazide bromide is a multi-step process that relies on the integrity of the cell membrane and the photo-reactive nature of the azide (B81097) group.
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Selective Permeability: EMA is a positively charged molecule that is actively excluded from cells with intact, energized membranes.[1] In contrast, cells with compromised membranes, characteristic of cell death, readily allow the influx of EMA.[2][3]
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DNA Intercalation: Once inside a dead cell, EMA intercalates into the double-stranded DNA, a process common to ethidium derivatives.[4] This intercalation itself is a non-covalent interaction.
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Photoactivation and Covalent Crosslinking: The key to EMA's functionality lies in its azide group. Upon exposure to a strong visible light source (typically in the 400-500 nm range), the azide group is converted into a highly reactive nitrene radical.[5] This nitrene radical then rapidly forms a covalent bond with the surrounding DNA molecule.[4][5] This irreversible crosslinking permanently modifies the DNA of dead cells.
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Downstream Consequences: The covalent binding of EMA to DNA has two primary consequences that are exploited in various applications:
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Inhibition of DNA Amplification: The presence of the bulky EMA molecule covalently attached to the DNA template significantly hinders the processivity of DNA polymerases. This prevents the amplification of DNA from dead cells in Polymerase Chain Reaction (PCR) based assays.[2][3]
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DNA Cleavage: In some instances, the photoactivation of EMA has been shown to lead to the direct cleavage of bacterial DNA.[6]
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This selective and permanent modification of DNA from non-viable cells forms the basis for EMA's application in viability-dependent analyses.
Signaling Pathways and Logical Relationships
The logical workflow of EMA's action is depicted in the following diagram:
Caption: Logical flow of EMA's selective action on dead cells.
Quantitative Data Summary
The efficacy of EMA in distinguishing viable from non-viable bacteria can be quantified, primarily through the reduction in PCR signal from dead cell populations. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Organism(s) | Value | Reference(s) |
| PCR Signal Reduction | General | Approx. -4.5 log units | [4] |
| PCR Signal Reduction | Legionella pneumophila | >99.9% | [7] |
| Dynamic Range of Assay | Campylobacter jejuni | Approx. 4 log10 | [8][9] |
| Treatment | Organism | EMA Concentration | Result | Reference(s) |
| Heat-killed | Mixed bacterial flora | 0.8 µg/ml | Complete inhibition of PCR amplification | [10] |
| Heat-killed | Escherichia coli O157:H7 | 10 µg/ml | Effective binding to DNA from 10⁸ CFU/ml dead cells | [11] |
| Heat-killed | Legionella pneumophila | 2.5 µg/ml | 1.87 log unit signal reduction | [7] |
| Heat-killed | Legionella pneumophila | 5 µg/ml | 2.61 log unit signal reduction | [7] |
| Heat-killed | Legionella pneumophila | 10 µg/ml | 2.51 log unit signal reduction | [7] |
Experimental Protocols
Detailed methodologies for two key applications of EMA are provided below.
Viability PCR (v-PCR) Protocol
This protocol outlines the steps for using EMA in conjunction with quantitative PCR (qPCR) to selectively quantify viable bacteria.
Caption: Step-by-step workflow for viability PCR using EMA.
Materials:
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Ethidium monoazide bromide (EMA) stock solution (e.g., 1 mg/ml in 20% DMSO)
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Bacterial cell suspension
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Phosphate-buffered saline (PBS)
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High-intensity visible light source (e.g., 500W halogen lamp or LED photoactivation system)
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Microcentrifuge tubes
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DNA extraction kit
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qPCR master mix, primers, and probe
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qPCR instrument
Procedure:
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Sample Preparation: Prepare a suspension of bacterial cells in PBS or an appropriate buffer.
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EMA Addition: Add EMA to the cell suspension to a final concentration typically ranging from 1 to 50 µM. The optimal concentration should be determined empirically for the specific bacterial species and experimental conditions.
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Dark Incubation: Incubate the samples in the dark for 5 to 15 minutes at room temperature or on ice. This step allows EMA to penetrate the dead cells and intercalate into the DNA.
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Photoactivation: Expose the samples to a high-intensity visible light source for 1 to 20 minutes. The distance from the light source and the exposure time should be optimized to ensure efficient crosslinking without excessive heating of the sample. Placing the tubes on ice during photoactivation is recommended.
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Cell Lysis and DNA Extraction: Pellet the cells by centrifugation and proceed with your standard DNA extraction protocol.
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Quantitative PCR: Perform qPCR using primers and probes specific to the target organism.
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Data Analysis: Analyze the qPCR data to quantify the amount of DNA from viable cells. The signal from dead cells should be significantly reduced or eliminated.
Flow Cytometry Protocol for Viability Assessment
This protocol details the use of EMA for distinguishing live and dead cells by flow cytometry.
Caption: Step-by-step workflow for cell viability analysis using EMA and flow cytometry.
Materials:
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Ethidium monoazide bromide (EMA) stock solution
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Cell suspension
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Phosphate-buffered saline (PBS) with 0.5-5% bovine serum albumin (BSA)
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Fluorescent light source
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Flow cytometer
Procedure:
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Cell Preparation: Wash cells twice in PBS containing BSA. Resuspend the cells to a concentration of approximately 10⁷ cells/ml.[12]
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EMA Staining: Add EMA to the cell suspension to a final concentration typically between 0.5 and 10 µg/ml.[12] The optimal concentration should be titrated for the specific cell type.
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Dark Incubation: Incubate the cells in the dark on ice for 15 minutes to allow EMA to enter dead cells.[12]
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Photoactivation: Expose the cells to a fluorescent light source for 15 minutes while keeping them on ice.[12]
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Antibody Staining (Optional): If performing immunophenotyping, add antibodies and incubate for 15-30 minutes on ice in the dark.[12]
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Wash: Wash the cells twice with wash buffer (e.g., PBS with BSA).[12]
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Fixation (Optional): Cells can be fixed with paraformaldehyde if they are not to be analyzed immediately.[12]
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Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Dead cells will exhibit a strong fluorescent signal from the covalently bound EMA.
Conclusion
Ethidium monoazide bromide is a powerful tool for the selective analysis of viable cells. Its mechanism of action, centered on the photo-induced covalent crosslinking of DNA in membrane-compromised cells, allows for the effective removal of the genetic signal from dead cells in a variety of molecular assays. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists seeking to employ EMA in their work. Proper optimization of experimental parameters is crucial for achieving reliable and reproducible results.
References
- 1. Development of a quantitative PCR method to differentiate between viable and nonviable bacteria in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols - Flow Cytometry - Shared Resources - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Ethidium monoazide for DNA-based differentiation of viable and dead bacteria by 5'-nuclease PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iul-instruments.com [iul-instruments.com]
- 6. biotium.com [biotium.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Use of ethidium monoazide and PCR in combination for quantification of viable and dead cells in complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of ethidium bromide monoazide for quantification of viable and dead mixed bacterial flora from fish fillets by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of viable Escherichia coli O157:H7 by ethidium monoazide real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethidium Monoazide (EMA) - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
